molecular formula C14H15N5 B102868 4,4'-Iminodibenzamidine CAS No. 15535-96-3

4,4'-Iminodibenzamidine

Cat. No. B102868
CAS RN: 15535-96-3
M. Wt: 253.3 g/mol
InChI Key: OOSANNOCGQRXSP-UHFFFAOYSA-N
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Description

4,4’-Iminodibenzamidine is a chemical compound with the molecular formula C14H15N5 . It consists of 15 Hydrogen atoms, 14 Carbon atoms, and 5 Nitrogen atoms . The average mass of 4,4’-Iminodibenzamidine is 253.302 Da .


Synthesis Analysis

While there are no direct synthesis methods for 4,4’-Iminodibenzamidine found, there are related compounds that have been synthesized. For instance, a symmetric disazo direct dye containing the non-carcinogenic 4,4’-diaminobenzanilide as the middle component and salicylic acid as the coupling component has been synthesized . Another method involves the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The 4,4’-Iminodibenzamidine molecule contains a total of 35 bonds. There are 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 amidine derivatives, 2 primary amines (aliphatic), and 1 secondary amine (aromatic) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4,4’-Iminodibenzamidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Iminodibenzamidine are not fully detailed in the available resources .

Scientific Research Applications

DNA Binding Properties

  • 4,4'-Iminodibenzamidine analogues have been studied for their DNA binding properties. A series of 39 bisbenzamidines related to pentamidine, a clinically used antipneumocystis drug, showed significant affinity for DNA. These compounds demonstrated moderate specificity for AT base pairs and did not bind to DNA by intercalation. Molecular modeling suggested a correlation between DNA binding and the molecular shape of these compounds (Cory, Tidwell, & Fairley, 1992).

Synthesis and Reactivity

  • 2-Amino-N'-arylbenzamidines, including 4,4'-Iminodibenzamidine analogues, react with 4,5-dichloro-1,2,3-dithiazolium chloride to form iminoquinazolines. This reaction demonstrates the compound's reactivity and potential for forming structurally diverse derivatives (Mirallai, Manos, & Koutentis, 2013).

Potential as Anticancer Agents

  • Certain 3-acylbenzamidine (amidino)hydrazones, related to 4,4'-Iminodibenzamidine, have shown antiproliferative effects against T24 human bladder carcinoma cells. These compounds are of interest as potential anticancer agents, offering a new avenue for therapeutic development (Staněk et al., 1993).

Analytical Applications

  • In analytical chemistry, derivatives of 4,4'-Iminodibenzamidine have been used as fluorescent pH sensors. These compounds exhibit fluorescence quenching and a red shift in weakly acidic conditions due to intramolecular hydrogen bonding, suggesting their utility in pH measurement and monitoring applications (Cui, Qian, Liu, & Zhang, 2004).

Safety And Hazards

While specific safety and hazard data for 4,4’-Iminodibenzamidine is not available, it’s important to handle all chemical substances with care and follow safety guidelines .

properties

IUPAC Name

4-(4-carbamimidoylanilino)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,19H,(H3,15,16)(H3,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSANNOCGQRXSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)NC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21055-30-1 (di-hydrochloride)
Record name 4,4'-Diamidinodiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60165881
Record name 4,4'-Diamidinodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Iminodibenzamidine

CAS RN

15535-96-3
Record name 4,4′-Iminobis[benzenecarboximidamide]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15535-96-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Diamidinodiphenylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015535963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-Diamidinodiphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60165881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-iminodibenzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Davis, LF Larionov - Bulletin of the World Health Organization, 1964 - ncbi.nlm.nih.gov
The chemotherapy of cancer, in relation to surgery and radiotherapy, is a new method of attack. Its development, which started virtually in the 1940's, was reviewed by the WHO Expert …
Number of citations: 16 www.ncbi.nlm.nih.gov

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